(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
CAS No.: 1384435-40-8
Cat. No.: VC3195634
Molecular Formula: C9H11Cl2F2NO
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384435-40-8 |
|---|---|
| Molecular Formula | C9H11Cl2F2NO |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | ZCPBUTRVGCQISG-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
| SMILES | CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
Introduction
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is an organic compound with a specific stereochemistry, characterized by a phenyl ring substituted with a chloro group and a difluoromethoxy group, along with an ethanamine moiety. The compound is typically formulated as a hydrochloride salt, which enhances its solubility in water and stability. The CAS number for this compound is 1384435-40-8 .
Synthesis and Production
The synthesis of (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, including the formation of the difluoromethoxy group and the introduction of the ethanamine moiety. Industrial production may utilize batch or continuous flow processes to optimize yield and purity.
Biological Activity and Potential Applications
While specific biological data for (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is limited, structurally similar compounds often exhibit a range of pharmacological effects. These compounds may interact with various biological targets, influencing cellular signaling pathways, enzyme activities, and gene expression. The unique difluoromethoxy group may confer distinct biological properties that warrant further investigation.
Comparison with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11Cl2F2NO | Contains difluoromethoxy group |
| (1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine | C10H12ClF3NO | Contains trifluoromethoxy group |
| (1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine | C10H13ClNO | Contains methoxy group |
| (1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine | C10H11ClFNO | Contains fluoromethoxy group |
Safety and Handling
Handling of (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride requires caution due to potential hazards associated with organic compounds. It is essential to follow proper safety protocols and use personal protective equipment when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume